molecular formula C5H9N3O B089397 2-(2-Oxo-4-imidazolin-4-yl)ethylamine CAS No. 1004-21-3

2-(2-Oxo-4-imidazolin-4-yl)ethylamine

Cat. No.: B089397
CAS No.: 1004-21-3
M. Wt: 127.14 g/mol
InChI Key: IPBJEUVWFPXMCE-UHFFFAOYSA-N
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Description

2-(2-Oxo-4-imidazolin-4-yl)ethylamine is a chemical compound characterized by the presence of an imidazoline ring with an oxo group at the 2-position and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with glyoxal to form the imidazoline ring, followed by oxidation to introduce the oxo group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.

    Solvent: Aqueous or alcoholic solvents to dissolve reactants and control the reaction environment.

    Catalysts: Acidic or basic catalysts to promote cyclization and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key aspects include:

    Reactant Purity: High-purity starting materials to ensure consistent product quality.

    Reaction Control: Automated systems to monitor and adjust reaction parameters in real-time.

    Purification: Techniques such as crystallization or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-4-imidazolin-4-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the imidazoline ring or the ethylamine side chain.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or alter the imidazoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2-(2-Oxo-4-imidazolin-4-yl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors, particularly histamine receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antihistaminic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, potentially modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with H1 or H2 histamine receptors.

    Signal Transduction: Activation or inhibition of downstream signaling pathways.

    Cellular Effects: Modulation of cellular responses such as inflammation or immune response.

Comparison with Similar Compounds

Similar Compounds

    Histamine: A naturally occurring compound with similar structural features.

    2-(2-Thiono-4-imidazolin-4-yl)ethylamine: A sulfur analog with different pharmacological properties.

    Benzylhistamines: Compounds with benzyl groups attached to the histamine structure.

Uniqueness

2-(2-Oxo-4-imidazolin-4-yl)ethylamine is unique due to its specific structural modifications, which can result in distinct biological activities compared to similar compounds. Its oxo group and ethylamine side chain confer unique properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJEUVWFPXMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143245
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-21-3
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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